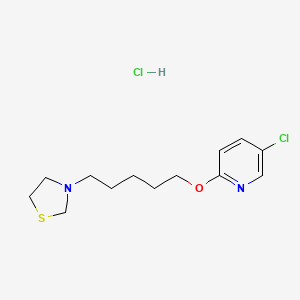
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazolidine ring, a pentyl chain, and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-chloro-2-pyridinol with a pentyl halide to form the intermediate 5-(5-chloro-2-pyridyloxy)pentyl halide. This intermediate is then reacted with thiazolidine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridyl group plays a crucial role in its binding affinity and specificity, while the thiazolidine ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine, 3-(4-(5-chloro-2-pyridyloxy)butyl)-, hydrochloride
- Thiazolidine, 3-(5-(5-chloropyridin-2-yl)oxypentyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-chloro-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific structural features, such as the length of the pentyl chain and the position of the chloropyridyl group
Properties
CAS No. |
41287-86-9 |
|---|---|
Molecular Formula |
C13H20Cl2N2OS |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
InChI Key |
WAOCXJLDAMRLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















